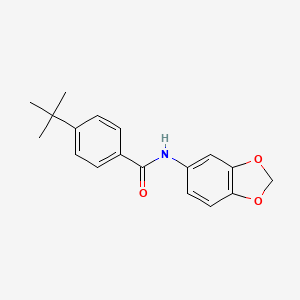

N-1,3-benzodioxol-5-yl-4-tert-butylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-1,3-benzodioxol-5-yl-4-tert-butylbenzamide is a phenylbenzoxazole-based organic compound. It is part of a class of compounds studied for their intriguing chemical and physical properties, particularly their emission properties when in a condensed state, although not all information directly pertains to this exact compound, the processes and analyses can be similar.

Synthesis Analysis

The compound has been synthesized through methods that could be similar to those for other benzamide derivatives. For instance, the reaction of N-propenylbenzamides with secondary or tertiary butyllithium at low temperatures could generate highly reactive dilithiated species, leading to ortho-substituted primary benzamide derivatives upon electrophilic quenching and hydrolysis (FisherLawrence et al., 1992).

科学的研究の応用

Synthesis and Catalytic Applications

One study focused on the synthesis of rigid P-chiral phosphine ligands, which are crucial for catalytic applications, particularly in asymmetric hydrogenation of functionalized alkenes. These ligands, including derivatives like 2,3-bis(tert-butylmethylphosphino)quinoxaline and 1,2-bis(tert-butylmethylphosphino)-4,5-(methylenedioxy)benzene, exhibit excellent enantioselectivities and high catalytic activities. Such research demonstrates the potential of similar structured compounds in pharmaceutical ingredient synthesis, offering a pathway to explore N-1,3-benzodioxol-5-yl-4-tert-butylbenzamide's applications in catalysis and drug synthesis (Imamoto et al., 2012).

Organic Synthesis and Ligand Efficiency

Another area of application is in the development of novel synthetic routes for organic compounds. For instance, the study on reactions of 2,2′-diselenobis(N-alkylbenzamides) with peroxides highlights innovative synthetic methodologies that could be applicable to compounds like N-1,3-benzodioxol-5-yl-4-tert-butylbenzamide. This research outlines a free-radical synthesis approach, providing insights into potential synthetic pathways that could enhance the ligand efficiency and broaden the applicability of similar compounds (Fong & Schiesser, 1995).

Photophysical Properties

The study of photophysical properties and the aggregation-induced emission (AIE) phenomenon is another significant application. Research on compounds like N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide, which shares structural similarities with N-1,3-benzodioxol-5-yl-4-tert-butylbenzamide, reveals mechanisms behind emission enhancement in condensed states. Such insights are crucial for developing new materials with potential applications in organic electronics, sensors, and fluorescence imaging (Li et al., 2015).

作用機序

While the specific mechanism of action for “N-1,3-benzodioxol-5-yl-4-tert-butylbenzamide” is not mentioned in the search results, related compounds have shown anticancer activity against various cancer cell lines . For instance, one compound caused cell cycle arrest at the S phase and induced apoptosis in cancer cells .

将来の方向性

The future directions for “N-1,3-benzodioxol-5-yl-4-tert-butylbenzamide” and related compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . This could potentially lead to the development of more effective anticancer agents .

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-18(2,3)13-6-4-12(5-7-13)17(20)19-14-8-9-15-16(10-14)22-11-21-15/h4-10H,11H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULHNINNOCCYOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5542539.png)

![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5542553.png)

![(3aS*,7aR*)-5-methyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5542561.png)

![2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542564.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5542572.png)

![2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5542577.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5542579.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B5542585.png)

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5542598.png)

![1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5542604.png)

![2-amino-3-ethyl-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5542610.png)

![1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5542614.png)

![N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5542647.png)